molecular formula C4H7N3O2 B6250457 4-nitrosopiperazin-2-one CAS No. 18907-82-9

4-nitrosopiperazin-2-one

Cat. No.: B6250457
CAS No.: 18907-82-9
M. Wt: 129.12 g/mol
InChI Key: DNKUENYEUIUSEQ-UHFFFAOYSA-N
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Description

4-Nitrosopiperazin-2-one (CAS 18907-82-9) is a nitrosated piperazine derivative of significant interest in pharmaceutical research, particularly in the context of genotoxic impurity testing and nitrosamine drug substance-related impurity (NDSRI) analysis . Nitrosamines as a class are recognized as potent mutagenic carcinogens, and their potential formation as impurities in pharmaceutical products has led to stringent regulatory requirements for risk assessment and control . This compound serves as a critical chemical reference standard for researchers developing and validating highly sensitive analytical methods, such as LC-MS/MS, to detect and quantify nitrosamine impurities at trace levels (parts-per-million or below) in active pharmaceutical ingredients (APIs) and drug products . The research value of this compound extends to mutagenicity studies, where it can be utilized in bacterial reverse mutation tests (Ames tests) to investigate the metabolic activation and mutagenic potential of nitrosamines with piperazine-like structures . Its mechanism of action, consistent with other N-nitrosamines, involves metabolic activation by hepatic cytochrome P450 enzymes, leading to the formation of reactive alkyl diazonium ions that can form covalent DNA adducts, causing mutations and initiating carcinogenesis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18907-82-9

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

4-nitrosopiperazin-2-one

InChI

InChI=1S/C4H7N3O2/c8-4-3-7(6-9)2-1-5-4/h1-3H2,(H,5,8)

InChI Key

DNKUENYEUIUSEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)N=O

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways

Denitrosation Reactions

Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitroso compounds and can proceed through various mechanisms, including reductive, oxidative, and catalyzed pathways.

Reductive Denitrosation Mechanisms

The reductive cleavage of the N-NO bond in N-nitrosamines is a well-established transformation that can be achieved using various reducing agents. While specific studies on 4-nitrosopiperazin-2-one are not extensively documented, the reactivity can be inferred from the behavior of analogous N-nitrosamines. Common methods for the reduction of nitrosamines to the corresponding hydrazines include the use of zinc dust in acetic acid. nih.gov Catalytic hydrogenation over palladium, platinum, or rhodium catalysts is also an effective method for this transformation. acs.org Another approach involves the use of lower-valent titanium reagents, such as those generated from titanium tetrachloride and magnesium powder, which can reduce a variety of nitrosamines to hydrazines in high yields. nih.govacs.org It is important to note that under many of these reductive conditions, denitrosation to the parent amine can be a competing reaction. nih.gov

A metal-free approach for the reductive cleavage of N-O bonds in N-alkoxyamides has been demonstrated using elemental sulfur in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMSO. rsc.org While this method targets the N-O bond in a different functional group, it highlights the potential for developing metal-free reductive strategies for N-nitroso compounds.

Oxidative Denitrosation Pathways

The oxidation of N-nitrosamines can lead to the formation of the corresponding nitramines. nih.gov Reagents such as peroxytrifluoroacetic acid can directly oxidize the nitroso moiety. nih.gov Anodic oxidation of N-nitrosamines has also been investigated, showing the formation of nitramines and other oxidized products. nih.gov For instance, the electrolysis of N-nitrosopiperidine, a cyclic nitrosamine (B1359907), can yield N-nitropiperidine. nih.gov The reaction with Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) salt) has been shown to decompose N-nitrosamines with the concomitant release of nitric oxide (NO). nih.gov

Acid-Catalyzed Decomposition and Denitrosation Kinetics

The decomposition of N-nitroso compounds is often catalyzed by acids. The general mechanism for the acid-catalyzed denitrosation of nitrosamines involves the protonation of the nitroso group, followed by nucleophilic attack, leading to the formation of the corresponding secondary amine and a nitrosating agent. nih.gov The rate of this protolytic denitrosation can be enhanced by the addition of nucleophiles such as bromide, thiocyanate (B1210189), or thiourea. nih.gov

For N-nitrosoamides, the mechanism can be more complex. Kinetic studies on the decomposition of N-nitroso-2-arylimidazolines show that the reaction is first-order in both the substrate and acid concentration. rsc.org The decomposition can proceed via two competing pathways: denitrosation to the parent imidazoline (B1206853) and hydrolysis of the amidine moiety. rsc.org The denitrosation pathway is catalyzed by nucleophilic anions. rsc.org

In the case of N-nitrosoclonidine, the acid-catalyzed decomposition leads quantitatively to clonidine (B47849) and nitrous acid. rsc.org The reaction involves a rate-limiting protonation of the substrate, as indicated by the solvent deuterium (B1214612) isotope effect and the independence of the rate on the concentration of nucleophiles like chloride or thiocyanate ions. rsc.org

Compound Conditions Kinetic Observations Reference
N-nitroso-2-arylimidazolinesAqueous AcidFirst-order in [substrate] and [H+]. Two competing pathways: denitrosation and amidine hydrolysis. Denitrosation is nucleophilically catalyzed. rsc.org
N-nitrosoclonidineAqueous AcidRate-limiting protonation of the substrate. rsc.org
N-nitroso-N-methylureaAqueous AcidRate-controlling step is protonation of the substrate. jst.go.jp

Table 1: Kinetic Data for Acid-Catalyzed Decomposition of Related N-Nitroso Compounds

Base-Catalyzed Decomposition and Denitrosation Kinetics

The decomposition of N-nitroso compounds can also be catalyzed by bases. For N-nitrosamides, base-catalyzed hydrolysis is a significant degradation pathway. A kinetic study on the decomposition of N-nitroso-2-pyrrolidone, a cyclic N-nitrosolactam structurally similar to this compound, in neutral and alkaline aqueous buffer solutions revealed that the reaction is catalyzed by basic species. rsc.org The mechanism is proposed to involve nucleophilic attack by the catalyst at the carbonyl carbon atom. rsc.org

The hydrolysis of N,N'-dimethyl-N'-(p-nitrophenyl)-N-nitrosourea in basic solution proceeds through hydroxide (B78521) ion attack at the carbonyl carbon, forming a tetrahedral intermediate which then collapses. rsc.org This reaction is also subject to general base catalysis. rsc.org

Kinetic studies on the hydrolysis of N-nitrosoguanidines in aqueous solution have shown a complex dependence of the rate constant on pH, with three simultaneous reaction paths: spontaneous decomposition of the neutral form, and decomposition of the monoanion and dianion. nih.gov

Compound Conditions Kinetic Observations Reference
N-nitroso-2-pyrrolidoneNeutral and Alkaline Aqueous BuffersCatalyzed by basic species. Proposed nucleophilic attack at the carbonyl carbon. rsc.org
N,N'-dimethyl-N'-(p-nitrophenyl)-N-nitrosoureaBasic Solution (pH 8-11)Hydroxide ion attack at the carbonyl carbon. General base catalysis observed. rsc.org
N-nitrosoguanidinesAqueous SolutionComplex pH dependence with three simultaneous reaction paths. nih.gov

Table 2: Kinetic Data for Base-Catalyzed Decomposition of Related N-Nitroso Compounds

Reactions Involving the Piperazinone Ring System

Ring-Opening Reactions and Resulting Products

The piperazinone ring, being a cyclic amide (lactam), is susceptible to ring-opening reactions, primarily through hydrolysis. While specific studies on the ring-opening of this compound are limited, the general principles of lactam hydrolysis can be applied.

Base-catalyzed hydrolysis of amides and lactams typically proceeds via nucleophilic attack of a hydroxide ion at the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring opening would yield the corresponding amino acid derivative. In the case of this compound, this would result in a substituted N-nitroso-β-amino acid. The rate of this hydrolysis can be influenced by the substituents on the ring and the reaction conditions. For instance, a mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane has been developed. researchgate.net

Acid-catalyzed hydrolysis of lactams is also a common reaction, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Transformations at the Carbonyl Moiety

The carbonyl group (C=O) is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. libretexts.org Reactions at this site typically involve the addition of a nucleophile to the carbon-oxygen double bond, forming a tetrahedral intermediate. libretexts.org For cyclic ketones like a piperazinone, this can lead to various transformations. While specific reactions for this compound are not documented, general carbonyl reactivity includes reduction to a secondary alcohol, reductive amination, and condensation reactions.

Reactivity at Alpha-Carbons to Nitrogen (e.g., α-Substitution)

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity. libretexts.orgmsu.edu The hydrogens attached to these carbons (alpha-hydrogens) are acidic and can be removed by a base to form an enolate ion. fiveable.me This enolate is a key intermediate in many alpha-substitution reactions, where the alpha-hydrogen is replaced by an electrophile. libretexts.org Common alpha-substitution reactions for ketones include halogenation, alkylation, and acylation. msu.edufiveable.me These reactions proceed via either base-catalyzed or acid-catalyzed mechanisms, both involving the formation of a nucleophilic enol or enolate intermediate. youtube.com For this compound, there would be two alpha-carbons, one adjacent to the carbonyl and an amide nitrogen, and another between the two ring nitrogens, which would influence their respective acidities and reactivity.

Photochemical Transformations

Research on the photolysis of related nitrosamines, such as 1-nitrosopiperazine (B26205), shows that they can undergo degradation under UV light. researchgate.net The primary mechanism often involves the cleavage of the N-N bond in the nitroso group. For other N-nitrosamines, photolysis can lead to the formation of various products through complex reaction pathways. researchgate.net Quantum chemistry calculations on the photolysis of 1-nitrosopiperazine suggest that H-abstraction from different positions on the ring can lead to various degradation products. researchgate.net

The rate of photolysis is highly dependent on the wavelength of light and environmental conditions. Studies on various N-nitrosamines have shown that the photodegradation rates can be significantly affected by the concentration of the nitrosamine itself. researchgate.net The presence of other substances, such as hydroxyl radicals (•OH), can also influence the transformation pathways. For instance, the reaction of piperidine (B6355638) with •OH radicals proceeds via H-abstraction, leading to the formation of imines and other products. researchgate.net The specific influence of these factors on this compound remains unstudied.

Thermochemical Decomposition

The thermal stability of nitrosamines is a significant area of study, particularly in contexts like carbon capture, where related compounds like N-nitrosopiperazine (MNPZ) can form. researchgate.netresearchgate.net Studies on MNPZ have shown that its thermal decomposition is dependent on temperature, piperazine (B1678402) concentration, and CO2 loading. researchgate.net The thermal degradation of piperazine (PZ), the parent compound, has been shown to be a first-order reaction with a high activation energy. utexas.edu Forced degradation experiments on the drug Rifampicin (B610482) suggest that 1-methyl-4-nitrosopiperazine (B99963) (MNP) can be formed through thermal degradation. nih.gov

Kinetic Studies of Thermal Decomposition

No published studies detailing the kinetic parameters of the thermal decomposition of this compound were found.

Reactions with Electrophilic and Nucleophilic Species

Specific research on the O-alkylation reactions of this compound is not available in the reviewed literature.

There are no documented studies on the formation or subsequent carbanion chemistry of lithiated this compound.

Mechanistic Elucidation of Reaction Pathways

No reaction intermediates for any transformation involving this compound have been identified or reported.

Kinetic and thermodynamic data for reactions involving this compound are not available in the public domain.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The electronic characteristics of 4-nitrosopiperazin-2-one are fundamental to its chemical behavior. Computational methods provide a powerful lens through which to examine the distribution of electrons and the nature of the chemical bonds within the molecule.

Molecular Orbital (MO) theory offers a detailed picture of the electronic structure beyond simple Lewis representations. unizin.orglibretexts.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgutah.edu For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The HOMO is expected to be localized on the nitrosamine (B1359907) group, specifically the lone pair of electrons on the nitrogen atom of the N=O group, and the adjacent nitrogen atom of the piperazinone ring. The LUMO, conversely, is likely to be an antibonding π* orbital associated with the N=O group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular OrbitalDescriptionExpected Localization
HOMO Highest Occupied Molecular OrbitalLone pair electrons on the nitrogen atoms of the nitrosamine group.
LUMO Lowest Unoccupied Molecular OrbitalAntibonding π* orbital of the N=O group.
HOMO-1 Lower energy occupied orbitalLikely associated with the π system of the carbonyl group in the piperazinone ring.

This table represents a qualitative prediction based on general principles of molecular orbital theory applied to the functional groups present in this compound.

The nitrosyl (-N=O) group is a key feature of this compound, and its electronic nature significantly influences the molecule's properties. The charge distribution within this group can be analyzed using computational methods that calculate partial atomic charges.

The N-N-O linkage in N-nitrosamines exhibits resonance, which can be depicted as follows:

>N-N=O <--> >N+=N-O-

AtomPredicted Partial Charge
N (in N=O) Partial Positive (δ+)
O (in N=O) Partial Negative (δ-)
N (in ring, bonded to N=O) Partial Positive (δ+)
O (in C=O) Partial Negative (δ-)
C (in C=O) Partial Positive (δ+)

This table provides a qualitative prediction of the charge distribution based on the electronegativity of the atoms and resonance effects.

Conformational Analysis and Dynamics of the Piperazinone Ring

The six-membered piperazinone ring is not planar and can adopt various conformations. The presence of substituents, including the nitrosyl group and the carbonyl group, influences the preferred conformation and the energy barriers between different forms.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the stable conformations of molecules and the energy differences between them. dergipark.org.tr For the piperazinone ring in this compound, several conformations such as chair, boat, and twist-boat are possible.

Studies on similar N-nitrosopiperidines have shown that the introduction of a nitroso group can significantly alter the conformational preferences of the ring. researchgate.net The parent piperidin-4-one often adopts a chair conformation. However, N-nitroso derivatives tend to favor a twist-boat conformation. researchgate.net This preference is attributed to the steric and electronic effects of the planar N-N=O moiety, which seeks to minimize steric hindrance with the ring protons. It is therefore highly probable that this compound also adopts a twist-boat conformation as its lowest energy state.

A potential energy surface scan, where the total energy of the molecule is calculated as a function of specific dihedral angles, can reveal the various energy minima corresponding to stable conformers and the transition states connecting them.

ConformationRelative Energy (Predicted)Key Dihedral Angles (Hypothetical)
Twist-Boat LowestC2-N1-C6-C5, N1-C2-N3-C4
Chair HigherC2-N1-C6-C5, N1-C2-N3-C4
Boat HighestC2-N1-C6-C5, N1-C2-N3-C4

This table presents a predicted energy ranking of possible conformations based on studies of analogous N-nitrosopiperidines.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnitech.ac.jp By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules.

An MD simulation of this compound would likely show the ring fluctuating between different twist-boat and boat-like conformations. Key parameters to analyze from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. The flexibility of the piperazinone ring and the orientation of the nitrosyl group are important for its interactions with biological targets.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the analysis of N-nitrosamines, offering high-resolution separation from complex sample matrices. nih.gov The choice of technique often depends on the volatility and thermal stability of the analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of non-volatile nitrosamines like 4-nitrosopiperazin-2-one due to its high sensitivity and specificity. nih.govmdpi.com Method development involves the careful selection of a chromatographic column, mobile phase, and mass spectrometric conditions to achieve optimal separation and detection.

For compounds similar in structure, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), phenyl-hexyl columns are often utilized, providing a unique selectivity for such analytes. fda.gov.twhsa.gov.sg The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727). fda.gov.twhsa.gov.sg Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions. fda.gov.tw For this compound (molar mass: 143.13 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 144.1. Based on the fragmentation of similar nitrosopiperazines, a likely product ion would result from the loss of the nitroso group (•NO), leading to a significant fragment.

Validation of the method is performed in accordance with regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.comfrontiersin.org For analogous nitrosamines, methods have demonstrated excellent linearity with correlation coefficients (r²) ≥ 0.999 and LOQ values in the parts-per-billion (ppb) range, highlighting the sensitivity of the technique. mdpi.comfrontiersin.org

Table 1: Representative LC-MS/MS Method Parameters for Nitrosopiperazine Analogs

Parameter Condition
Chromatography
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm fda.gov.tw
Mobile Phase A 10 mM Ammonium Formate in Water, pH 9.0 hsa.gov.sg
Mobile Phase B Methanol hsa.gov.sg
Flow Rate 0.5 mL/min fda.gov.tw
Column Temperature 35°C fda.gov.tw
Injection Volume 5 µL fda.gov.tw
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive fda.gov.tw
Ion Spray Voltage 4.5 kV fda.gov.tw
Source Temperature 500°C fda.gov.tw
Detection Mode Multiple Reaction Monitoring (MRM) fda.gov.tw
Proposed Transitions for this compound
Precursor Ion (Q1) m/z 144.1

This table presents typical conditions based on methods for structurally similar compounds like 1-methyl-4-nitrosopiperazine. The MRM transitions for this compound are proposed based on its chemical structure and common fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable nitrosamines. nih.gov However, for compounds like this compound, which have lower volatility and potential for thermal degradation, its application can be challenging. mdpi.com The elevated temperatures of the GC inlet can potentially lead to the degradation of the analyte, which could result in inaccurate quantification or the formation of artifacts. mdpi.comnih.gov

Despite these challenges, GC-MS methods have been developed for a range of low molecular weight nitrosamines. nih.gov These methods often employ a high-resolution capillary column and electron ionization (EI) for fragmentation, followed by mass analysis. For less volatile nitrosamines, derivatization might be required to increase their volatility and thermal stability. Given the challenges, LC-MS/MS is generally considered a more suitable technique for compounds of this class. mdpi.com

High-performance liquid chromatography (HPLC) can be coupled with detectors other than mass spectrometry, such as a Diode Array Detector (DAD) or an Ultraviolet (UV) detector. While less sensitive and specific than LC-MS/MS, HPLC-UV can be a viable method for screening or for samples with higher concentrations of the analyte. nih.gov The separation principles are similar to those in LC-MS, utilizing reverse-phase columns. Detection by UV is based on the chromophoric N-nitroso group, which typically exhibits absorption maxima around 230 nm and a weaker absorption between 330-360 nm. researchgate.netpw.edu.pl A more specialized detector, the Thermal Energy Analyzer (TEA), is highly specific for the nitrosyl moiety and can be interfaced with HPLC to provide enhanced selectivity for nitrosamines. nih.gov

Spectroscopic Techniques (Methodological Focus)

Spectroscopic techniques are indispensable for the structural confirmation and detection of this compound, focusing on the unique electronic transitions and vibrational modes of its functional groups.

UV-Visible spectroscopy is a fundamental technique for detecting the N-nitrosamine functional group. N-nitrosamines characteristically display two distinct absorption bands. researchgate.netpw.edu.pl The first is a strong π → π* transition occurring at approximately 230-235 nm. researchgate.netpw.edu.pl The second, weaker band is due to an n → π* transition and is found in the region of 330-370 nm. researchgate.netpw.edu.pl The presence of these two bands can serve as a preliminary indicator for the presence of a nitrosamine (B1359907). However, due to potential interference from other compounds in a sample matrix, UV-Vis spectroscopy is often used in conjunction with a separation technique like HPLC for reliable quantification. juniperpublishers.com

Table 2: General UV Absorption Maxima for N-Nitrosamines

Electronic Transition Typical Wavelength (λmax) Molar Absorptivity (ε)
π → π* ~230 nm High (e.g., ~10⁴ L mol⁻¹ cm⁻¹)

Data is representative for the N-nitrosamine chromophore. researchgate.netpw.edu.pl

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be those corresponding to the N-N=O (nitrosamine) and the C=O (amide lactam) stretching vibrations. The N=O stretching vibration in nitrosamines typically appears as a strong band in the 1430-1500 cm⁻¹ region. pw.edu.pl The amide C=O stretch in a six-membered ring (lactam) is expected to be observed as a strong absorption band around 1650-1680 cm⁻¹. The N-N stretching vibration is generally found between 1100 and 1000 cm⁻¹. pw.edu.pl The presence and position of these bands in an IR spectrum provide strong evidence for the structure of this compound.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Amide (Lactam) C=O stretch 1650 - 1680
Nitrosamine N=O stretch 1430 - 1500

Frequencies are approximate and can be influenced by the molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool for the structural elucidation of organic molecules, including this compound. nih.govencyclopedia.pub The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field. encyclopedia.pub Different nuclei within a molecule experience slightly different magnetic fields due to their chemical environment, leading to distinct resonance frequencies known as chemical shifts (δ). core.ac.ukethernet.edu.et These chemical shifts provide valuable information about the electronic environment and connectivity of atoms within the molecule. encyclopedia.pub

For the structural confirmation of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net 1H NMR spectra reveal the number of different types of protons and their neighboring protons through spin-spin coupling. ethernet.edu.et 13C NMR spectra provide information about the carbon skeleton of the molecule. core.ac.uk

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons. encyclopedia.pub The COSY experiment identifies protons that are coupled to each other, helping to piece together molecular fragments. encyclopedia.pub The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. For more complex structural assignments, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range correlations between protons and carbons over two or three bonds, which is particularly useful for identifying quaternary carbons and piecing together the entire molecular structure. core.ac.uk The combination of these NMR techniques allows for the unambiguous assignment of the chemical structure of this compound. nih.gov

Sample Preparation Strategies for Chemical Matrices

Effective sample preparation is a critical step in the analytical workflow for detecting and quantifying trace levels of this compound in complex matrices. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Extraction and Enrichment Techniques

Various extraction techniques are employed to isolate this compound from the sample matrix. Supported Liquid Extraction (SLE) is a technique that has been successfully used for the extraction of N-nitrosopiperazine from treated wastewater. scholaris.ca In SLE, the aqueous sample is absorbed onto a diatomaceous earth support, and the analyte is then eluted with an organic solvent. scholaris.ca This method offers an alternative to traditional liquid-liquid extraction. scholaris.ca

Solid-Phase Extraction (SPE) is another widely used technique for the extraction and enrichment of nitrosamines from various matrices, including pharmaceutical products. nih.gov SPE utilizes a solid sorbent to selectively retain the analyte while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent, leading to significant enrichment. nih.gov The choice of sorbent is critical for achieving high recovery and selectivity. For instance, Strata X-C SPE cartridges have been shown to be effective for the cleanup of multiple low-molecular-weight N-nitrosamines. nih.gov

Derivatization Methods for Enhanced Detectability

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability by a specific analytical instrument. For nitrosamines, derivatization can be employed to enhance their response in GC-MS analysis. researchgate.net One approach involves the denitrosation of the nitrosamine, followed by the derivatization of the resulting amine. researchgate.net For example, aldehydes can be derivatized with dinitrophenylhydrazine (DNPH) to improve their response in LC-MS/MS analysis. gassnova.no This process not only enhances sensitivity but can also protect reactive analytes from degradation during analysis. gassnova.no

Method Validation Parameters for Robustness and Reproducibility

Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. globalresearchonline.neteuropa.eu It is a regulatory requirement in the pharmaceutical industry to ensure the reliability and consistency of analytical data. researchgate.net The validation process involves evaluating several key parameters. globalresearchonline.neteuropa.eu

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov For chromatographic methods, specificity is typically demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. akjournals.com This is often confirmed by analyzing blank samples, placebo samples, and samples spiked with the analyte and potential interferences. akjournals.commdpi.com

Accuracy and Precision Determinations

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured concentration to the known concentration. mdpi.com The accuracy is often expressed as the percentage recovery. mdpi.com For instance, a study on the determination of 1-methyl-4-nitrosopiperazine (MNP) in rifampicin (B610482) products reported a recovery of 100.38 ± 3.24%. mdpi.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.com Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. europa.eumdpi.com

Reproducibility: The precision obtained between different laboratories. europa.eu

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide acceptance criteria for these validation parameters. europa.eumdpi.com For example, the acceptance criteria for the precision of a method may specify that the RSD should not exceed a certain percentage. mdpi.com

The following table summarizes the validation parameters for an LC-MS/MS method for the determination of MNP.

Validation ParameterResultAcceptance Criteria
Accuracy (Recovery) 100.38 ± 3.24%60–115%
Intermediate Precision (RSD) 2.52%RSD < 21%
Repeatability (RSD) < 2.6%-
Limit of Detection (LOD) 0.15 ppm-
Limit of Quantification (LOQ) --
Data sourced from a study on 1-methyl-4-nitrosopiperazine (MNP) determination in rifampicin products. mdpi.com

Role As a Chemical Intermediate and Precursor in Organic Synthesis

Synthesis of Substituted Piperazinone Derivatives

The piperazinone scaffold is a valuable pharmacophore found in numerous biologically active compounds. The use of 4-nitrosopiperazin-2-one as a starting material for substituted piperazinone derivatives would typically involve the initial removal of the nitroso group to liberate the secondary amine. This denitrosation step is crucial and can be achieved under various conditions, such as with acid (e.g., HBr) or reducing agents.

Once the parent piperazin-2-one (B30754) is obtained, further derivatization can be accomplished through several standard synthetic transformations:

N-Alkylation: The secondary amine at the N4 position can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the N4 position.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives, introducing a variety of functional groups.

These potential transformations are outlined in the table below.

Reaction Type Reagents Product Class
DenitrosationHBr or Reducing AgentsPiperazin-2-one
N-AlkylationAlkyl Halide, Base4-Alkyl-piperazin-2-one
N-ArylationAryl Halide, Pd/Cu catalyst, Base4-Aryl-piperazin-2-one
N-AcylationAcyl Chloride, Base4-Acyl-piperazin-2-one

Formation of Other Nitrogen-Containing Heterocyclic Compounds

The piperazinone ring itself can serve as a template for constructing different heterocyclic systems. Ring-opening or ring-transformation reactions could potentially lead to a variety of nitrogen-containing structures. For instance, reductive cleavage of the amide bond within the piperazinone ring could open the structure to form substituted ethylenediamine (B42938) derivatives, which are themselves versatile building blocks for other heterocycles.

Strategies for Incorporation into Complex Molecular Structures

For this compound to be used as a building block in the synthesis of more complex molecules, it would likely be incorporated as a pre-formed piperazinone unit. A synthetic strategy could involve preparing a derivative of piperazin-2-one (obtained after denitrosation) with an appropriate functional group for coupling. For example, a piperazin-2-one bearing a halogenated side chain could be used in cross-coupling reactions to link it to another part of a target molecule.

Exploitation of Nitrosamine (B1359907) Reactivity in Synthetic Schemes

The nitroso group (N-N=O) is a unique functional group with its own set of reactivities, though its use in synthetic schemes is often approached with caution due to the potential toxicity of nitrosamines. However, from a purely chemical standpoint, the nitroso group can undergo specific reactions:

Reduction: The nitroso group can be reduced to a hydrazine (B178648) derivative. These hydrazines could then be used in further synthetic steps, for example, to form hydrazones or to be cleaved to the parent amine.

Oxidation: Oxidation of the nitroso group would lead to the corresponding nitramine.

Denitrosation: As mentioned earlier, the removal of the nitroso group is a key transformation to unmask the secondary amine, which is often the primary goal for using this compound as a synthetic intermediate.

The reactivity of the nitroso group is summarized in the following table.

Transformation Typical Reagents Resulting Functional Group
ReductionLiAlH₄, Zn/AcidHydrazine
Oxidationm-CPBANitramine
DenitrosationHBr in Acetic AcidSecondary Amine

No Information Available for this compound

Comprehensive searches for scientific data regarding the chemical compound "this compound" have yielded no specific information. As a result, an article detailing its environmental chemical transformations and fate as per the requested outline cannot be generated at this time.

Extensive database and scholarly searches for "this compound" and its potential abiotic and biotic degradation pathways have not returned any relevant research findings. This includes a lack of data concerning:

Hydrolysis under varied pH conditions: No studies on its stability or degradation in aqueous environments at different pH levels were found.

Oxidation by chemical oxidants: Information regarding its reactivity with substances like hydroxyl radicals or chlorine species is not available.

Photolytic stability: There are no accessible studies on its degradation under simulated environmental light conditions.

Sorption and desorption behavior: Research on its interaction with chemical matrices, which would indicate its mobility in different environmental compartments, could not be located.

Biological degradation by microorganisms: No literature was found detailing the chemical transformations of this compound by microbial action.

While information exists for other nitrosopiperazine derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of data from related but structurally different compounds. The absence of specific research on this particular molecule makes it impossible to provide the detailed, data-driven article requested.

Therefore, the following sections of the proposed article remain unwritten due to the lack of available scientific information:

Environmental Chemical Transformations and Fate (Purely Chemical Perspective)7.1. Abiotic Degradation Pathways in Aqueous Systems 7.1.1. Hydrolysis under Varied pH Conditions 7.1.2. Oxidation by Chemical Oxidants (e.g., hydroxyl radicals, chlorine species) 7.2. Photolytic Stability in Environmental Simulation Models 7.3. Sorption and Desorption Behavior in Chemical Matrices 7.4. Biological Degradation by Microorganisms (Purely Chemical Transformations)

Similarly, the requested data tables and a list of compound names cannot be generated. Further research would be required for any substantive reporting on this specific chemical compound.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperazin-2-one (B30754) derivatives has traditionally involved methods that can be improved in terms of efficiency, selectivity, and environmental impact. Future research is geared towards the development of novel and sustainable synthetic routes that offer milder reaction conditions and greater functional group tolerance.

Recent advancements have highlighted the potential of photoredox catalysis for the C–H functionalization of piperazines. mdpi.com For instance, the use of organic photoredox catalysts like carbazolyl dicyanobenzene (4CzIPN) has shown promise in promoting radical generation for the synthesis of piperazine (B1678402) derivatives under more environmentally friendly conditions. mdpi.com The transition of these methods from batch to continuous flow processes is another key area of development, offering advantages in scalability and safety. mdpi.com

Furthermore, innovative cascade reactions are being explored to construct the piperazin-2-one scaffold efficiently. A metal-promoted cascade approach utilizing a chloro allenylamide, primary amines, and aryl iodides demonstrates the potential to form multiple bonds in a single step, providing a valuable tool for creating diverse libraries of piperazin-2-one derivatives. thieme.de Another promising strategy involves Jocic-type reactions with N-substituted diamines, which can produce 1- and 4-substituted piperazin-2-ones with high regioselectivity and stereochemical integrity. nih.gov

The development of sustainable methods for related heterocyclic structures, such as sym-triazines, using milder bases like cesium carbonate, also provides a blueprint for greener synthetic approaches to piperazinone-based compounds. researchgate.net These emerging synthetic strategies are crucial for accessing novel analogs of 4-nitrosopiperazin-2-one and for studying their properties in greater detail.

Advanced Spectroscopic and Chromatographic Methodologies

Accurate and sensitive detection and quantification of this compound and its analogs are critical for research and quality control. Future advancements in analytical techniques will focus on improving the limits of detection (LOD) and quantification (LOQ), as well as enhancing the specificity of these methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the trace-level quantification of N-nitrosamines. fda.gov.twfrontiersin.orgnih.gov Future research will likely focus on optimizing LC-MS/MS methods to achieve even lower detection limits and to handle complex matrices with greater efficiency. frontiersin.org For example, the development of methods with superior LOD and LOQ values, such as the 0.0067 and 0.013 ppm achieved for 1-methyl-4-nitrosopiperazine (B99963) (MNP), respectively, sets a benchmark for future analytical developments. frontiersin.org

Gas chromatography-mass spectrometry (GC-MS) also remains a relevant technique, especially for the simultaneous analysis of multiple nitrosamines. akjournals.com Furthermore, advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS), provide valuable information for structural elucidation and confirmation of nitrosamine (B1359907) identities. researchgate.net The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the selectivity and sensitivity of detection for specific nitrosamine compounds. fda.gov.twfrontiersin.org

Table 1: Advanced Chromatographic Methods for Nitrosamine Analysis

Analytical TechniqueCompound(s) AnalyzedKey FeaturesReference(s)
LC-MS/MS1-methyl-4-nitrosopiperazine (MNP)High sensitivity and specificity; LOD of 0.0067 ppm and LOQ of 0.013 ppm. frontiersin.org
HPLC-MS/MSN-nitrosopiperazineUsed to monitor degradation upon exposure to UV light and heat. researchgate.net
HILIC-MSN-nitrosopiperazineSuitable for polar analytes in complex matrices like wastewater; MLOQ of 0.25 µg/L. scholaris.ca
GC-MSN-nitrosopiperazine and 1,4-dinitrosopiperazineSimultaneous quantification of multiple nitrosamines. akjournals.com
UPLC-PDAProcess-related impurities of trimetazidineSimultaneous investigation of multiple impurities. akjournals.com

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry offers a powerful lens through which to understand the intricate details of the formation, reactivity, and degradation of this compound. Future research will increasingly leverage computational models to predict reaction pathways and to elucidate the mechanisms governing nitrosamine chemistry.

Density functional theory (DFT) calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, have been instrumental in mapping the potential energy surfaces for the fragmentation of protonated N-nitrosopiperazine. researchgate.net These studies have revealed that intramolecular isomerization via a 4,1 H-shift precedes the loss of NO, providing crucial insights into the compound's behavior under mass spectrometric conditions. researchgate.net

Future computational work will likely focus on modeling the kinetics and thermodynamics of nitrosation reactions under various conditions. For instance, understanding the mechanism of N-nitrosopiperazine formation from the reaction of nitrite (B80452) with piperazine in carbon capture systems has been aided by kinetic studies and proposed reaction mechanisms involving the protonation of carbamate (B1207046) species. researchgate.netnih.gov Computational models can further refine these mechanisms and predict the influence of different inhibitors and reaction parameters.

Moreover, computational approaches can guide the design of novel synthetic routes by predicting the most favorable reaction conditions and identifying potential side products. For the C–H alkylation of piperazines, computational models have successfully predicted the major product by analyzing the change in electron density of the nitrogen atoms in the neutral and radical cation intermediates. mdpi.com

Exploration of Undiscovered Transformation Pathways

While the primary formation route of N-nitrosamines from secondary amines and nitrosating agents is well-established, there is still much to learn about other potential transformation pathways of this compound. Future research will aim to uncover and characterize these less-explored reaction routes.

Studies have shown that N-nitrosopiperazine is thermally stable at high temperatures (150°C) but can degrade slowly upon exposure to UV light. researchgate.net The photolytic degradation pathways of this compound and related compounds represent an important area for future investigation. Understanding these degradation processes could lead to the development of effective mitigation strategies.

The interaction of N-nitrosamines with biological systems and their metabolic fate are also critical areas of research. While not the focus of this article, understanding the chemical transformations that this compound may undergo in different chemical environments is essential for a comprehensive risk assessment.

Furthermore, the potential for in-situ formation of nitrosamines from precursor compounds under various conditions, such as during drug product storage or in industrial processes, warrants further investigation. usp.org For example, the thermal degradation of certain pharmaceutical compounds has been suggested as a source of nitrosamine impurities. nih.gov

Design of Targeted Chemical Scavengers and Inhibitors for Nitrosation (Chemical Engineering/Reaction Control Focus)

A significant area of future research is the development of effective strategies to prevent the formation of this compound and other N-nitrosamines. This involves the design and application of chemical scavengers and inhibitors that can effectively intercept nitrosating agents.

A wide range of compounds have been identified as potential nitrite scavengers, including antioxidants like ascorbic acid (vitamin C), sodium ascorbate, maltol, and propyl gallate, as well as other compounds such as para-aminobenzoic acid (PABA) and L-cysteine. usp.orgmdpi.com Studies have shown that ascorbic acid can almost completely prevent the formation of certain N-nitrosamines in solution. mdpi.com

However, the effectiveness of a nitrite scavenger does not always directly correlate with its ability to inhibit N-nitrosation, suggesting that other reaction pathways may be at play. usp.org Future research will focus on elucidating the mechanisms by which these inhibitors work and on identifying new, more potent scavengers. researchgate.net The goal is to develop a toolbox of physiologically acceptable chemicals that can be added to formulations to prevent N-nitrosation during manufacturing and storage. usp.org

The selection of an appropriate scavenger is often product-specific, requiring a case-by-case evaluation. usp.org Therefore, developing standardized screening methods to assess the efficacy of various scavengers under pharmaceutically relevant conditions is a key objective. mdpi.com This research will be crucial for implementing effective mitigation strategies in the pharmaceutical and other industries where N-nitrosamine formation is a concern.

Table 2: Investigated Nitrite Scavengers and Their Effectiveness

ScavengerEffectiveness in Inhibiting N-nitrosationReference(s)
Ascorbic acid (Vitamin C)Highly effective in solution; almost completely prevented the formation of NMA and NPP. Significantly decreased NPP in tablets. usp.orgmdpi.com
Sodium ascorbateDecreased the amount of NMA in tablets. Promoted N-nitrosation of PP in tablets under stress testing. usp.orgmdpi.com
MaltolIdentified as having good nitrite scavenging properties. usp.orgmdpi.com
Propyl gallateIdentified as having good nitrite scavenging properties. usp.orgmdpi.com
para-Aminobenzoic acid (PABA)Lowered NMA in nitrite-spiked tablets. Considerably attenuated N-nitrosation of PP in tablets. usp.orgmdpi.com
L-cysteineRecognized as one of the most effective inhibitors under most studied conditions. usp.org

Q & A

Basic: What are the critical identification parameters and analytical techniques for confirming 4-nitrosopiperazin-2-one purity and structure?

Answer:

  • Key Parameters : CAS Registry Number (18907-82-9) and molecular formula (C₄H₆N₃O₂) are primary identifiers .
  • Analytical Techniques :
    • Spectroscopy : Use NMR (¹H/¹³C) to confirm the nitroso group (-N=O) and piperazine ring protons. IR spectroscopy can validate nitroso stretching vibrations (~1500 cm⁻¹).
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 128.06 for [M+H]⁺) and fragmentation patterns.
    • Chromatography : HPLC with UV detection (λ ~250–300 nm) monitors purity, especially for decomposition byproducts .

Advanced: How can researchers resolve contradictions in reported nitroso group reactivity across solvent systems?

Answer:

  • Methodological Approach :
    • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess solvent effects on nitroso group stability .
    • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions.
    • Computational Modeling : Apply DFT calculations to evaluate solvent interactions and transition states .
  • Data Reconciliation : Cross-reference experimental results with crystallographic data (e.g., bond angles in piperazine derivatives) to identify solvent-induced conformational changes .

Basic: What stability considerations are essential for storing this compound, and how can decomposition be mitigated?

Answer:

  • Storage Protocols :
    • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
    • Avoid exposure to light, moisture, and acidic/basic conditions.
  • Decomposition Monitoring :
    • Regular HPLC analysis to detect degradation products (e.g., piperazin-2-one derivatives).
    • TGA/DSC to assess thermal stability and identify decomposition thresholds .

Advanced: How should researchers address discrepancies between crystallographic data and computational models for this compound derivatives?

Answer:

  • Validation Strategies :
    • X-ray Diffraction : Confirm crystal packing and hydrogen-bonding networks to resolve structural ambiguities .
    • Polymorph Screening : Test recrystallization in multiple solvents to identify alternative crystal forms.
    • Benchmarking Calculations : Compare DFT-optimized geometries with experimental bond angles (e.g., C-N-O angles) to refine computational parameters .

Basic: Which spectroscopic fingerprints distinguish this compound from structurally similar nitrosamines?

Answer:

  • Diagnostic Peaks :
    • ¹H NMR : Distinct deshielded protons adjacent to the nitroso group (δ ~8.0–9.0 ppm).
    • ¹³C NMR : Carbonyl (C=O) resonance at ~165–170 ppm and nitroso-adjacent carbons at ~120–130 ppm.
    • IR : Sharp -N=O stretch at ~1490–1520 cm⁻¹, absent in non-nitrosated analogs .

Advanced: What experimental design principles minimize byproduct formation during nitrosation of piperazin-2-one precursors?

Answer:

  • Optimization Framework :
    • DOE (Design of Experiments) : Vary nitrosating agents (e.g., NaNO₂/HCl vs. tert-butyl nitrite), temperature, and pH.
    • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track nitroso intermediate formation.
    • Byproduct Analysis : LC-MS to identify and quantify side products (e.g., dimeric species or over-nitrosated compounds) .

Data Contradiction: How can conflicting biological activity reports for this compound be reconciled?

Answer:

  • Critical Factors to Scrutinize :
    • Purity : Verify compound purity (>95% by HPLC) and exclude structural analogs (e.g., 4-methylpiperazin-1-yl derivatives) .
    • Assay Conditions : Compare cell lines, solvent carriers (DMSO vs. aqueous buffers), and concentration ranges.
    • Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation in vitro .

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